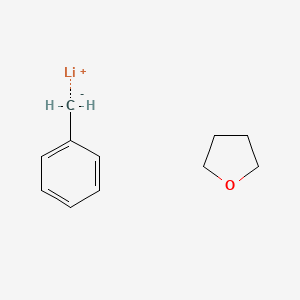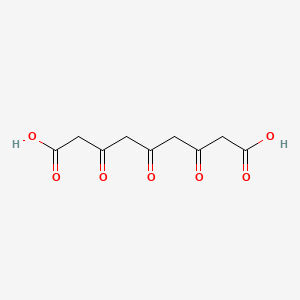
3,5,7-Trioxononanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trioxononanedioic acid is an organic compound with the molecular formula C9H10O7. It is also known by its IUPAC name, Nonanedioic acid, 3,5,7-trioxo-. This compound is characterized by the presence of three oxo groups at the 3rd, 5th, and 7th positions on a nonanedioic acid backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trioxononanedioic acid typically involves the oxidation of nonanedioic acid derivatives. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5,7-Trioxononanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxo derivatives.
Reduction: Reduction reactions typically yield hydroxyl derivatives.
Substitution: The oxo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halogen atoms.
Major Products Formed:
Oxidation: Higher oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3,5,7-Trioxononanedioic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,5,7-Trioxononanedioic acid involves its interaction with specific molecular targets. The oxo groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress responses .
Comparaison Avec Des Composés Similaires
- 3,5,7-Trioxoazelaic acid
- 3,5,7-Trioxononandisäure
Comparison: 3,5,7-Trioxononanedioic acid is unique due to its specific arrangement of oxo groups, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in oxidation and reduction reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
93841-16-8 |
|---|---|
Formule moléculaire |
C9H10O7 |
Poids moléculaire |
230.17 g/mol |
Nom IUPAC |
3,5,7-trioxononanedioic acid |
InChI |
InChI=1S/C9H10O7/c10-5(1-6(11)3-8(13)14)2-7(12)4-9(15)16/h1-4H2,(H,13,14)(H,15,16) |
Clé InChI |
DVJQEIZBKGXTIR-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)CC(=O)CC(=O)O)C(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


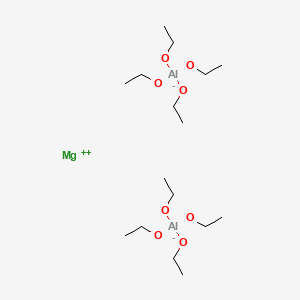
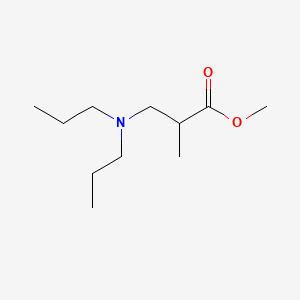
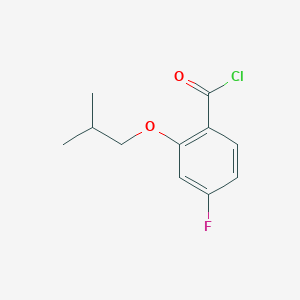
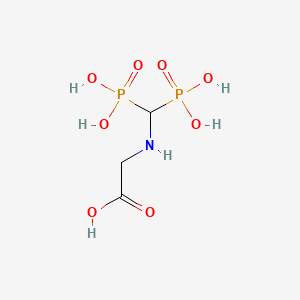
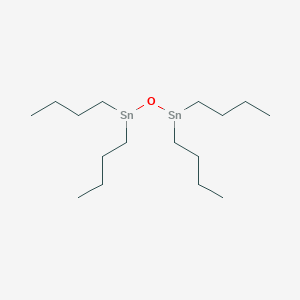
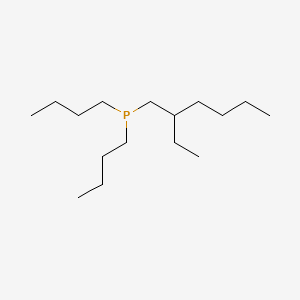
amino}benzoate](/img/structure/B12648503.png)

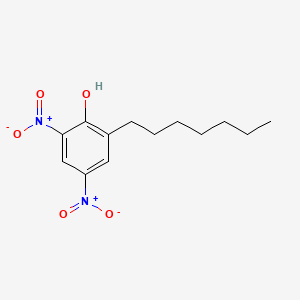
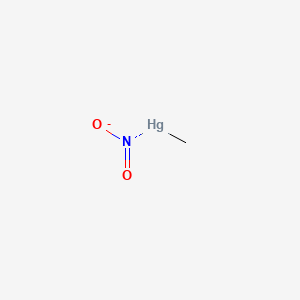
![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)

